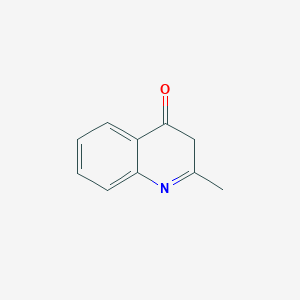

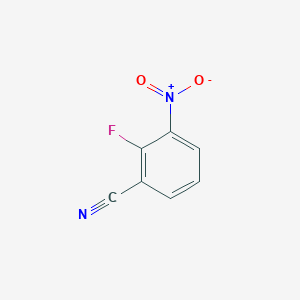

2-氟-3-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrobenzonitrile and its analogues often involves multi-step chemical reactions, including halogenation, nitration, and cyanation processes. For instance, the preparation of similar compounds has been reported through reactions that start with the substitution of halogen groups by cyano groups, followed by nitration to introduce the nitro group at specific positions on the aromatic ring (Wilshire, 1967). Additionally, methods for synthesizing fluorinated benzonitriles often include the use of diazonium salts for introducing fluorine atoms into the aromatic ring (Patt & Patt, 2002).

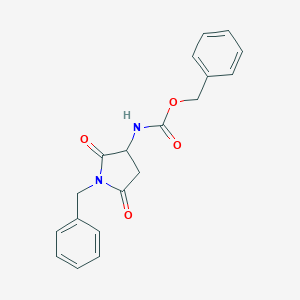

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-nitrobenzonitrile and its derivatives has been studied using various spectroscopic techniques. Investigations into the structure reveal how electron-withdrawing groups such as fluorine and nitro impact the electronic environment of the benzonitrile core. For example, studies on similar molecules have shown large dipole moments and structural determinations through spectroscopic methods, highlighting the influence of substituents on the phenyl ring's geometry and electronic properties (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

2-Fluoro-3-nitrobenzonitrile undergoes various chemical reactions due to the presence of reactive functional groups. It participates in electrophilic substitution reactions, where the nitro and cyano groups play a crucial role in directing the reaction pathway. The compound can serve as a precursor for the synthesis of heterocyclic compounds and other nitrogen-containing organic molecules through reactions like cyclization and nucleophilic substitution (Jeffrey, McClintock, & Haley, 2008).

Physical Properties Analysis

The physical properties of 2-Fluoro-3-nitrobenzonitrile, such as melting point, solubility, and crystal structure, are influenced by its molecular geometry and the presence of substituents. Detailed analysis of similar fluorinated compounds provides insights into how fluorination affects solubility, thermal stability, and crystalline form, which are critical for its application in material science and pharmaceutical synthesis (Naveen et al., 2006).

科学研究应用

合成效用和化学反应

2-氟-3-硝基苯甲腈在复杂分子的合成和化学反应研究中作为一种重要的中间体。例如,它已被用于制备 2-氟-5-硝基苯甲腈,突出了它在与胺、氨基酸和 NH-杂芳族化合物反应中的作用。所得 N-(2-氰基-4-硝基苯基) 衍生物的质子磁共振光谱提供了对这些化合物的结构动力学的见解 (Wilshire, 1967).

在影像研究中的应用

它的衍生物在开发正电子发射断层扫描 (PET) 造影剂方面至关重要,说明了该化合物在生物物理研究中的作用。以靶向代谢型谷氨酸受体亚型 5 (mGluR5) 的放射性示踪剂 [(18)F]FPEB 的合成为例说明了这一应用。该研究强调了为常规临床研究调整这种示踪剂合成的努力,证明了该化合物在神经科学和药理学中的效用 (Lim 等,2014).

催化和反应机理

该化合物的作用延伸到催化,它参与哌啶对氟进行芳香亲核取代,揭示了催化中内酰胺与内酰亚胺互变异构体的机理。这项研究有助于我们了解催化剂效率和化学转化的动力学 (Loppinet-Serani 等,1998).

热物理性质

对硝基苯甲腈(包括 2-氟-3-硝基苯甲腈)的热物理性质的研究提供了这些化合物在不同温度下的行为的宝贵数据。这项研究对于理解这些化合物的材料特性至关重要,这些特性可以为它们在各种工业过程中的储存、处理和应用提供信息 (Jiménez 等,2002).

结构和电子性质

对单氟苯甲腈(包括 2-氟-3-硝基苯甲腈)的能量研究深入探讨了它们的结构和电子性质。此类研究阐明了这些化合物的反应性和稳定性背后的分子动力学和相互作用,提供了对其在电子材料和分子工程中的潜在应用的见解 (Ribeiro da Silva 等,2012).

安全和危害

属性

IUPAC Name |

2-fluoro-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCVWZUYSBZIKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632615 |

Source

|

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214328-20-7 |

Source

|

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)